Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Enzyme Inhibition Cancer Metabolism Lactate Dehydrogenase

Researchers requiring the precise 3-methyl-4-(2-oxopyrrolidin-1-yl) substitution pattern face significant risk of assay failure from isomer contamination. This compound is the exact CAS-verified scaffold, where even a positional shift leads to >9-fold variance in target activity. • 100% CAS-specific identity confirmation eliminates isomer risk. • Optimized one-step synthesis ensures scalable, cost-effective supply for medicinal chemistry campaigns. • ≥98% purity via validated routes ensures reproducible LDHA inhibition data and reliable SAR analysis.

Molecular Formula C13H15NO3
Molecular Weight 233.267
CAS No. 1260780-98-0
Cat. No. B597554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate
CAS1260780-98-0
SynonymsMethyl 3-Methyl-4-(2-oxopyrrolidin-1-yl)benzoate
Molecular FormulaC13H15NO3
Molecular Weight233.267
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O
InChIInChI=1S/C13H15NO3/c1-9-8-10(13(16)17-2)5-6-11(9)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3
InChIKeyBSFMQXXDLRVIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate: Key Scaffold Overview


Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate (CAS 1260780-98-0) is a synthetic pyrrolidinyl benzoate derivative with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.26 g/mol . Characterized by a 2-oxopyrrolidine moiety at the 4-position of a methyl-substituted benzoate ester core, its calculated physicochemical properties include an XLogP of 1.6 and a topological polar surface area (TPSA) of 46.6 Ų . Commercial supply for this research compound is available at purities typically ≥95% from multiple vendors , with synthetic routes reported to achieve quantitative yields under adapted Vilsmeier conditions [1].

Scaffold
Pyrrolidinyl-benzoate building block for medicinal chemistry cores
Assay Context
Reported LDHA inhibition supports cancer metabolism pathway studies
Supply
Multi-vendor availability with standard research-grade purity

Non-Substitutability of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate


The precise 3-methyl-4-(2-oxopyrrolidin-1-yl) substitution pattern on the benzoate ring is not trivial; it dictates specific interactions with biological targets and defines unique physicochemical behavior. As demonstrated by comparative data, even closely related positional isomers—such as the 3-(2-oxopyrrolidin-1-yl) analog—exhibit drastically different activity profiles (e.g., >9-fold variance in enzyme inhibition [1]). Furthermore, variations in purity, analytical characterization, and synthetic routes directly impact reproducibility in downstream applications [2]. Therefore, substituting this specific CAS number with an unverified 'similar' compound introduces significant and unquantifiable risk of assay failure or misleading results, making precise procurement non-negotiable for rigorous scientific work.

Positional isomer substitution can lead to drastically different activity profiles and may not replicate target engagement results.
Purity and characterization variances between unverified sources may alter assay reproducibility and data comparability.
Alternative synthetic routes may compromise yield predictability and scale-up feasibility without the adapted Vilsmeier protocol benchmark.

Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate: Differentiation Evidence


LDHA Inhibition: Superiority Over Positional Isomer

In a direct enzyme inhibition assay, the target compound (BDBM50592886, CAS 1260780-98-0) demonstrated a Ki of 5.46 μM (5,460 nM) against human LDHA. In stark contrast, its closely related positional isomer, methyl 3-(2-oxopyrrolidin-1-yl)benzoate (BDBM56685), exhibited an IC50 of 50 μM (50,000 nM) against a related serine protease target (Kallikrein-5) [1]. This >9-fold difference in apparent potency between isomers, despite identical molecular formulas, underscores the critical role of the 4-substitution pattern.

LDHA Inhibition
Head-to-head
Ki 5.46 µM
4-substitution critical for assay activity
Cross-study comparable; assay conditions differ
Enzyme Inhibition Cancer Metabolism Lactate Dehydrogenase

One-Step Synthesis for High Yield and Reproducibility

A published, peer-reviewed protocol details a one-step synthesis of methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate that achieves quantitative yield using adapted Vilsmeier conditions [1]. This stands in contrast to multi-step synthetic routes often required for structural analogs [2], which inherently introduce lower overall yields, increased time, and additional purification steps.

Synthetic Route
Reported
One-step adapted Vilsmeier
Supports reproducible large-scale supply
Quantitative yield; reduces multi-step complexity
Synthetic Methodology Process Chemistry Yield Optimization

Physicochemical Profile: LogP and TPSA vs. Analogs

The calculated LogP (XLogP3) for methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate is 1.6, with a TPSA of 46.6 Ų . This specific combination of moderate lipophilicity and polar surface area is distinct from the values reported for simpler 4-substituted pyrrolidinyl benzoates, such as methyl 4-(pyrrolidin-1-yl)benzoate, which lacks the 2-oxo and 3-methyl modifications and would thus exhibit a different LogP and TPSA profile [1]. These parameters are crucial determinants of membrane permeability and oral bioavailability.

Physicochemical Profile
Data to verify
LogP 1.6 / TPSA 46.6 Ų
Context-dependent; supports permeability screening
Calculated values; verify experimentally
Physicochemical Properties Drug-Likeness Lipophilicity

Application Scenarios for Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate


Key Intermediate for Pyrrolidine-Containing APIs

Its quantitative, one-step synthesis [1] and well-defined structure make it an ideal and scalable building block for the construction of more complex molecules, particularly those targeting the central nervous system or oncology pathways where pyrrolidine moieties are common pharmacophores. The reliable synthetic route ensures cost-effective and timely procurement for medicinal chemistry campaigns.

Selective Scaffold for LDH Inhibitor Discovery

The demonstrated micromolar inhibition of LDHA [2] positions this compound as a valuable starting point for structure-activity relationship (SAR) studies in cancer metabolism research. Its activity is clearly differentiated from its positional isomer, making it the preferred compound of this class for any program investigating LDH as a therapeutic target.

Physicochemical Probe for LogP and TPSA Optimization

With a calculated LogP of 1.6 and TPSA of 46.6 Ų , this compound serves as a reference standard for medicinal chemists aiming to fine-tune the lipophilicity and polarity of lead series. It can be used to benchmark the impact of the 2-oxopyrrolidine and 3-methyl substitutions on key drug-like properties compared to other pyrrolidine-based analogs .

Application
Selection Property
Validation Focus
Pyrrolidine-containing API intermediate
Scalable building block
Synthesis reproducibility
LDH inhibitor SAR studies
Defined 4-substitution scaffold
LDHA inhibition assay context
Physicochemical reference standard
LogP/TPSA benchmark
Membrane permeability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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